Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride” is C5H11ClF3NO . The InChI code is 1S/C5H10F3NO.ClH/c1-9-4(3-10-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H . The molecular weight is 193.6 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
Chemical Synthesis and Reactivity
Methyl(1,1,1-trifluoro-3-methoxypropan-2-yl)amine hydrochloride demonstrates significant utility in synthetic chemistry, particularly in reactions involving the transfer of methyl groups. Dolenský et al. (2016) reported an unexpected methyl transfer from methyl fluoroalkanoate to amines via the BAl2 (SN2) mechanism, highlighting the compound's potential in synthesizing N-methylamines under specific conditions without solvents and at high temperatures (Dolenský, Kvíčala, & Paleta, 2016). This discovery opens new pathways for N-methylation, crucial for pharmaceutical and material sciences.
Antibacterial Applications
Research into the antibacterial properties of compounds related to this compound has shown promising results. Reddy and Prasad (2021) synthesized a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives demonstrating good antibacterial activity (Reddy & Prasad, 2021). This indicates the potential use of this compound derivatives in developing new antibacterial agents.
Antifungal Activity
Yang et al. (2017) explored the synthesis of dimethylated trifluoroatrolactamide derivatives, revealing moderate antifungal activity. This research suggests that modifications of the this compound structure could lead to effective antifungal agents, which are critical in both agriculture and medicine (Yang et al., 2017).
Organic Synthesis Enhancements
In the realm of organic synthesis, Li et al. (2013) developed a one-pot synthesis method for enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives using a compound structurally related to this compound. This process underscores the chemical's role in streamlining synthetic routes to complex molecules, which is crucial for the development of new drugs and materials (Li, Shang, Cheng, & Zhao, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxy-N-methylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-9-4(3-10-2)5(6,7)8;/h4,9H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTTWWDKQRPJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(COC)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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